Cas no 2059914-30-4 ((1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid)
L'acido (1s,3s)-1-(2-fluorofenil)-3-(metilcarbamoil)ossiciclobutano-1-carbossilico è un composto organico strutturato attorno a un nucleo ciclobutanico funzionalizzato. Presenta un gruppo carbossilico in posizione 1 e un estere carbammico in posizione 3, con un sostituente fluorofenilico che conferisce specificità sterica ed elettronica. La configurazione stereochimica (1s,3s) ne garantisce la selettività molecolare. La presenza del fluoro aromatico migliora la stabilità metabolica, mentre il gruppo metilcarbamoilossi favorisce l'interazione con target biologici. Questo profilo strutturale lo rende particolarmente interessante per applicazioni farmaceutiche, in particolare come intermedio sintetico o potenziale principio attivo con proprietà farmacocinetiche ottimizzate. La rigidità del ciclobutano contribuisce alla preorganizzazione molecolare, vantaggiosa per l'affinità recettoriale.

2059914-30-4 structure
Nome del prodotto:(1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid
(1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-718129
- EN300-330747
- (1S,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylicacid
- 2138422-16-7
- 1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- (1S,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
- 2059914-30-4
- Cyclobutanecarboxylic acid, 1-(2-fluorophenyl)-3-[[(methylamino)carbonyl]oxy]-, cis-
- (1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid
-
- Inchi: 1S/C13H14FNO4/c1-15-12(18)19-8-6-13(7-8,11(16)17)9-4-2-3-5-10(9)14/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17)
- Chiave InChI: ORWNHSJKGHHZON-UHFFFAOYSA-N
- Sorrisi: FC1C=CC=CC=1C1(C(=O)O)CC(C1)OC(NC)=O
Proprietà calcolate
- Massa esatta: 267.09068609g/mol
- Massa monoisotopica: 267.09068609g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 75.6Ų
- XLogP3: 1.6
Proprietà sperimentali
- Densità: 1.35±0.1 g/cm3(Predicted)
- Punto di ebollizione: 449.7±45.0 °C(Predicted)
- pka: 3.62±0.40(Predicted)
(1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-330747-5.0g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 5.0g |
$7780.0 | 2025-03-18 | |
Enamine | EN300-330747-10.0g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 10.0g |
$11537.0 | 2025-03-18 | |
Enamine | EN300-330747-0.05g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 0.05g |
$2254.0 | 2025-03-18 | |
Enamine | EN300-330747-0.25g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 0.25g |
$2468.0 | 2025-03-18 | |
Enamine | EN300-330747-0.5g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 0.5g |
$2576.0 | 2025-03-18 | |
Enamine | EN300-330747-0.1g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 0.1g |
$2361.0 | 2025-03-18 | |
Enamine | EN300-330747-5g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 5g |
$7780.0 | 2023-09-04 | ||
Enamine | EN300-330747-10g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 10g |
$11537.0 | 2023-09-04 | ||
Enamine | EN300-330747-2.5g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 2.5g |
$5258.0 | 2025-03-18 | |
Enamine | EN300-330747-1.0g |
(1s,3s)-1-(2-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
2059914-30-4 | 95.0% | 1.0g |
$2683.0 | 2025-03-18 |
(1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
2059914-30-4 ((1s,3s)-1-(2-fluorophenyl)-3-(methylcarbamoyl)oxycyclobutane-1-carboxylic acid) Prodotti correlati
- 1805298-76-3(2-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)pyridine-4-methanol)
- 2639436-56-7(5-{(benzyloxy)carbonylamino}-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)
- 321524-79-2(N-Fmoc-erythro-DL-beta-methylphenylalanine)
- 2377004-81-2(4-Piperidinecarboxylic acid, 2-phenyl-, methyl ester, hydrochloride (1:1), (2S,4R)-)
- 1594566-91-2(1-oxadispiro2.2.4^{6}.2^{3}dodecane)
- 952982-69-3(ethyl 4-{3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxypropanesulfonyl}piperazine-1-carboxylate)
- 1416367-00-4(3-Fluoro-5-methoxyphenylboronic acid pinacol ester)
- 2227720-74-1((1R)-3-amino-1-(4-fluoro-2-methoxyphenyl)propan-1-ol)
- 920414-22-8(3-{4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine-1-carbonyl}-2H-chromen-2-one)
- 176787-96-5(5-Bromo-2,2'-bithiophene-5'-carbonitrile)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
